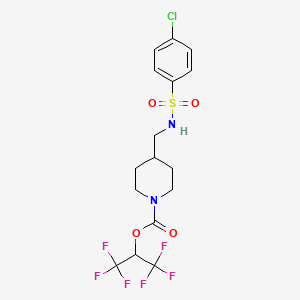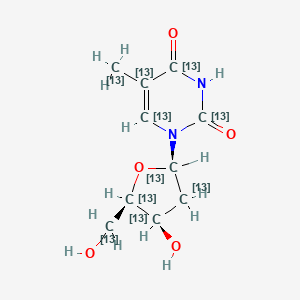
Thymidine-13C10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine-13C10 is a stable isotope-labeled compound of thymidine, a nucleoside component of DNA. Thymidine is composed of the pyrimidine base thymine attached to a deoxyribose sugar. The “13C10” label indicates that ten carbon atoms in the thymidine molecule are replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-13C10 typically involves the incorporation of carbon-13 labeled precursors into the thymidine molecule. One common method is the chemical synthesis starting from labeled glucose or other carbon-13 enriched substrates. The process involves multiple steps, including the formation of the deoxyribose sugar and the subsequent attachment of the thymine base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is usually available in various forms, including monophosphate and triphosphate derivatives, depending on the intended application.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine-13C10 undergoes several types of chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymine glycol.
Reduction: Reduction reactions can convert thymidine to dihydrothymidine.
Substitution: Nucleophilic substitution reactions can modify the sugar or base components.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Thymine glycol.
Reduction: Dihydrothymidine.
Substitution: Modified nucleosides with altered sugar or base structures.
Wissenschaftliche Forschungsanwendungen
Thymidine-13C10 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in cell cycle studies to synchronize cells at specific phases, particularly the S phase.
Medicine: Utilized in metabolic studies to trace DNA synthesis and degradation pathways.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
Thymidine-13C10 exerts its effects primarily through its incorporation into DNA. The labeled thymidine is taken up by cells and incorporated into newly synthesized DNA strands during replication. This allows researchers to track DNA synthesis and study various cellular processes. The molecular targets include thymidine kinases and DNA polymerases, which are involved in the phosphorylation and incorporation of thymidine into DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxythymidine: The non-labeled form of thymidine.
Thymidine-15N2: Thymidine labeled with nitrogen-15 isotopes.
Deoxyadenosine-13C10: Another carbon-13 labeled nucleoside.
Uniqueness
Thymidine-13C10 is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The stable isotope labeling allows for non-invasive tracking and precise quantification in various experimental setups, making it a valuable tool in both basic and applied research.
Eigenschaften
Molekularformel |
C10H14N2O5 |
|---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
IQFYYKKMVGJFEH-SIEAGMDWSA-N |
Isomerische SMILES |
[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


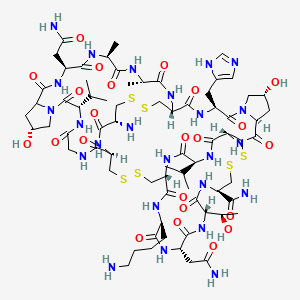
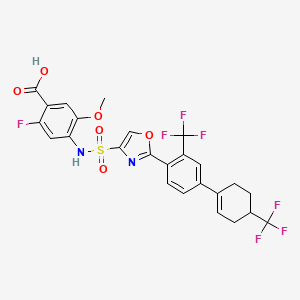
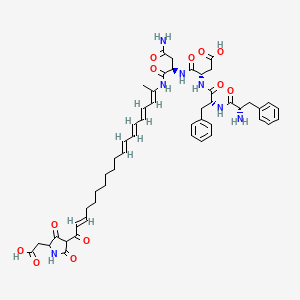


![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

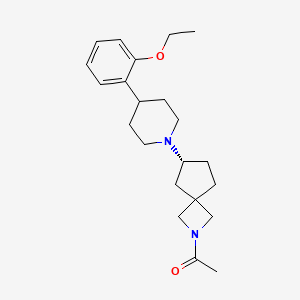
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
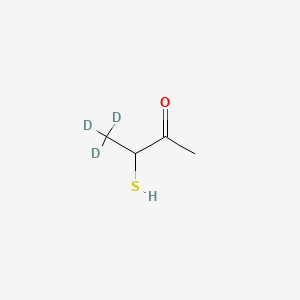
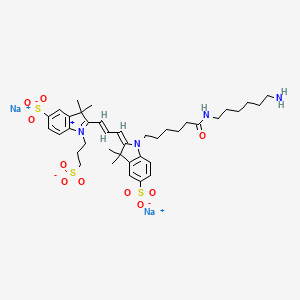

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
